molecular formula C23H21FN6O6 B2937803 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 921890-58-6

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2937803
CAS No.: 921890-58-6
M. Wt: 496.455
InChI Key: FTDNXCDKRYMFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a high-purity chemical compound offered for research purposes. This molecule features a pyrazolo[3,4-d]pyrimidin-4-one core, a scaffold recognized in medicinal chemistry for its kinase inhibitory potential. Compounds based on the 1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one structure have been investigated as potent and selective inhibitors of cyclin-dependent kinases (CDKs) . The 2-fluorobenzyl substitution at the N-5 position and the 4,5-dimethoxy-2-nitrobenzamide group attached via an ethyl linker are strategic modifications that may influence the compound's biological activity, selectivity, and physicochemical properties, making it a valuable tool for exploring novel therapeutic pathways in areas such as oncology. The exact molecular weight and full biological profile for this specific analog are subject to ongoing research and characterization. This product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O6/c1-35-19-9-15(18(30(33)34)10-20(19)36-2)22(31)25-7-8-29-21-16(11-27-29)23(32)28(13-26-21)12-14-5-3-4-6-17(14)24/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDNXCDKRYMFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C20H18FN5O4C_{20}H_{18}FN_{5}O_{4} with a molecular weight of approximately 411.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

Key Structural Features:

  • Pyrazolo[3,4-d]pyrimidine Core: This moiety contributes to the compound's pharmacological profile.
  • Fluorobenzyl Group: The presence of fluorine may enhance metabolic stability and bioavailability.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory properties. In particular, compounds similar to this compound have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes.

CompoundCOX-2 Inhibition IC50 (μmol)Reference
Celecoxib0.04 ± 0.01
Compound 50.04 ± 0.09
Compound 60.04 ± 0.02

Anticancer Activity

Research has shown that compounds with similar structural frameworks can also exhibit anticancer properties. For instance, studies have reported that certain pyrazolo[3,4-d]pyrimidine derivatives significantly inhibit the proliferation of cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. Its ability to target specific bacterial enzymes makes it a candidate for further research in antibiotic development.

Case Studies

  • In Vitro Studies on COX Inhibition:
    • A study evaluated the anti-inflammatory effects of several pyrazolo derivatives on RAW264.7 cells and found significant reductions in COX-2 expression levels when treated with these compounds.
    • The results indicated that modifications to the substituents on the pyrazolo ring could enhance anti-inflammatory activity.
  • Anticancer Efficacy:
    • In a series of experiments involving human cancer cell lines, compounds structurally related to this compound were shown to induce apoptosis at lower concentrations compared to standard chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and physicochemical differences between the target compound and its analogs from the evidence:

Table 1: Structural and Molecular Comparison of Pyrazolo[3,4-d]pyrimidinone Derivatives

Compound Name (Reference) Benzyl Substituent Amide Substituent Molecular Formula Molecular Weight Key Features
Target Compound (Hypothetical) 2-Fluorobenzyl 4,5-Dimethoxy-2-nitrobenzamide C₂₄H₂₂FN₅O₆* 507.5* High polarity due to nitro and dimethoxy groups; potential for H-bonding.
2-ethoxy-N-(2-(5-(2-fluorobenzyl)-...) 2-Fluorobenzyl 2-Ethoxybenzamide C₂₃H₂₂FN₅O₃ 435.5 Reduced steric bulk vs. target; ethoxy may enhance lipophilicity.
N-(2-(5-(2-fluorobenzyl)-...)-3,4-dimethyl 2-Fluorobenzyl 3,4-Dimethylbenzamide C₂₃H₂₂FN₅O₂ 419.5 Methyl groups increase hydrophobicity; lower molecular weight.
N-(2-(5-(3-fluorobenzyl)-...)-4-methoxy 3-Fluorobenzyl 4-Methoxybenzamide C₂₂H₂₁FN₅O₃* 429.4* Meta-fluorine may alter binding; methoxy enhances electron donation.
N-(2-(5-benzyl-...)-4-(trifluoromethyl) Benzyl 4-Trifluoromethylbenzamide C₂₂H₁₈F₃N₅O₂ 441.4 Trifluoromethyl adds strong electron-withdrawing effects; higher MW.
N-(2-{4-Oxo-5-[3-(CF₃)benzyl]-...} 3-Trifluoromethylbenzyl Butanamide C₂₀H₂₁F₃N₅O₂* 420.4* Aliphatic amide reduces aromaticity; trifluoromethyl enhances stability.

*Calculated based on structural data where explicit values were unavailable in evidence.

Key Observations

Benzyl Group Variations :

  • The 2-fluorobenzyl group (target compound, ) is sterically similar to 3-fluorobenzyl () but may influence binding orientation due to ortho-substitution.
  • Benzyl () and 3-trifluoromethylbenzyl () substituents alter electronic profiles, with trifluoromethyl being strongly electron-withdrawing.

2-Ethoxybenzamide () and 3,4-dimethylbenzamide () prioritize lipophilicity, whereas 4-trifluoromethylbenzamide () emphasizes polarity and metabolic stability.

Molecular Weight and Polarity :

  • The target compound’s higher molecular weight (507.5 vs. 419.5–441.4 in analogs) and nitro group suggest reduced membrane permeability but enhanced target affinity via polar interactions.
  • Compounds with aliphatic amides (e.g., ) exhibit lower molecular weights and increased flexibility, which may improve bioavailability.

Research Implications

  • The nitro group in the target compound could serve as a hydrogen-bond acceptor or participate in charge-transfer interactions, differentiating it from analogs like .
  • Dimethoxy groups may mimic natural ligands (e.g., tyrosine or serine residues) in enzyme binding sites, a feature absent in simpler analogs like .
  • Further studies should explore the impact of fluorine position (2- vs. 3-benzyl) on target selectivity and potency, as seen in kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.